6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including coenzymes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with dimethylformamide dimethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can exhibit different biological activities and properties.
Scientific Research Applications
6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications, including:
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:
- 6-Methylpteridine-2,4(3H,10H)-dione
- 10-Methylpteridine-2,4(3H,10H)-dione
- Benzo[g]pteridine-2,4(3H,10H)-dione
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of two methyl groups at positions 6 and 10 can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
160245-02-3 |
---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
6,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-4-3-5-7-8(6)13-9-10(16(7)2)14-12(18)15-11(9)17/h3-5H,1-2H3,(H,15,17,18) |
InChI Key |
OWHBBFYXKIFECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C3=NC(=O)NC(=O)C3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.